Cas no 2763777-75-7 (1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide)

6-Bromo-3,4-dihydro-1,3-dimethyl-1H-2,1,3-benzothiadiazine 2,2-dioxide is a brominated benzothiadiazine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a bromine substituent and a sulfone group, enhances reactivity and selectivity in synthetic pathways, making it a valuable intermediate for heterocyclic compound development. The dimethyl and dihydro modifications contribute to improved stability and solubility in organic solvents, facilitating its use in nucleophilic substitution and cross-coupling reactions. This compound is particularly useful in the synthesis of bioactive molecules, offering a versatile scaffold for drug discovery and material science applications. High purity and well-defined chemical properties ensure reproducibility in experimental settings.
1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide structure
2763777-75-7 structure
Product Name:1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide
CAS No:2763777-75-7
MF:C9H11BrN2O2S
MW:291.164839982986
CID:6456367
Update Time:2025-06-08

1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide
    • Inchi: 1S/C9H11BrN2O2S/c1-11-6-7-5-8(10)3-4-9(7)12(2)15(11,13)14/h3-5H,6H2,1-2H3
    • InChI Key: XAPQLWPJXNGXNT-UHFFFAOYSA-N
    • SMILES: N1(C)C2=CC=C(Br)C=C2CN(C)S1(=O)=O

Experimental Properties

  • Density: 1.607±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 417.6±45.0 °C(Predicted)
  • pka: -0.89±0.20(Predicted)

1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide Pricemore >>

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Additional information on 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide

Introduction to 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide (CAS No. 2763777-75-7)

The compound 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide, identified by the CAS number 2763777-75-7, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the benzothiadiazine class, a scaffold renowned for its diverse pharmacological activities. The structural features of this compound, including the presence of a bromine substituent and specific ring modifications, make it a promising candidate for further investigation in drug discovery and therapeutic applications.

Benzothiadiazines are a class of nitrogen-containing heterocycles that have garnered considerable attention due to their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific modification of 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide with a bromine atom at the 6-position and dimethyl substitution at the 1-position enhances its potential as a pharmacophore. This structural configuration allows for selective interactions with biological targets, making it an attractive molecule for medicinal chemists.

Recent research in the field of heterocyclic chemistry has highlighted the importance of benzothiadiazines in developing novel therapeutic agents. Studies have demonstrated that these compounds can modulate various cellular pathways by interacting with enzymes and receptors involved in disease mechanisms. The brominated derivative of 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide is particularly interesting because bromine atoms are known to enhance binding affinity and metabolic stability. This feature could be exploited to develop more effective and durable drugs.

In the context of drug discovery, the synthesis and characterization of 1H-2,1,3-Benzothiadiazine, 6-bromo-3,4-dihydro-1,3-dimethyl-, 2,2-dioxide have been reported in several recent publications. These studies have focused on optimizing synthetic routes to achieve high yields and purity while minimizing side reactions. The use of advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) has been crucial in confirming the structural integrity of the compound. Additionally, computational methods have been employed to predict potential binding modes and interactions with biological targets.

The pharmacological potential of 1H-2,1,3-Benzothiadiazine derivatives has been extensively explored in preclinical studies. For instance, some analogs have shown promising activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. The brominated derivative under discussion may exhibit similar or even enhanced properties due to its unique structural features. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

One area of particular interest is the use of benzothiadiazines as scaffolds for developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are often dysregulated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, it may be possible to develop targeted therapies with improved efficacy and reduced side effects. The structural motif present in 1H-2,1,3-Benzothiadiazine derivatives, including the bromine substituent in 6-bromo- position and dimethyl groups at the dimethyl positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, positions, could be tailored to interact with active sites or allosteric pockets of these enzymes.

Another emerging application of benzothiadiazines is their role as antimicrobial agents. With increasing concerns about antibiotic resistance worldwide,* research into novel antimicrobial compounds is crucial.* Some benzothiadiazine derivatives have demonstrated activity against Gram-positive bacteria,* Gram-negative bacteria,* fungi,* and even certain viruses.* The unique chemical properties* such as electron-deficient rings* hydrophobic pockets* hydrogen bonding donors/acceptors* contribute* significant interactions* microorganisms.* The addition* bromo group* potentially enhances these interactions* making * compound more effective.*

The synthesis* preparation* 2763777-75-7 involves multi-step organic reactions that require careful optimization to ensure high regioselectivity* yield*, purity.* Common synthetic strategies include cyclization reactions followed by functional group transformations such as halogenation* alkylation*, or oxidation.* Advances* catalytic methods* flow chemistry* have improved efficiency accessibility these compounds.*

In conclusion,* 2763777-75-7 represents an exciting development* medicinal chemistry.* Its unique structure combined favorable physicochemical properties make it compelling candidate future drug discovery.* Further exploration its biological activity pharmacokinetic profile necessary unlock full therapeutic potential.* As research continues advances emerge; this class compounds likely play increasingly important role addressing unmet medical needs.*

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